Difuroyl Disulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

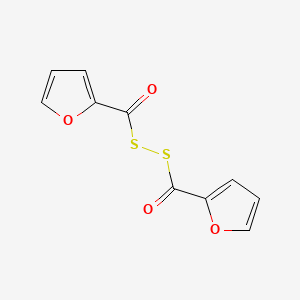

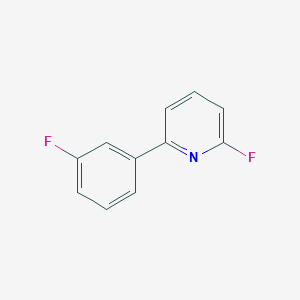

Difuroil Disulfuro es un compuesto químico caracterizado por la presencia de dos grupos furoílo unidos por un enlace disulfuro. Los enlaces disulfuro son conocidos por su papel en la estabilización de las estructuras tridimensionales de proteínas y péptidos. Difuroil Disulfuro, con su estructura única, ha suscitado interés en varios campos de la investigación científica y aplicaciones industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Difuroil Disulfuro se puede sintetizar mediante la oxidación de tioles. Un método común implica la reacción de tiol furoílo con un agente oxidante como el peróxido de hidrógeno o el yodo. La reacción generalmente ocurre en condiciones suaves, a menudo a temperatura ambiente, y produce Difuroil Disulfuro como producto principal.

Métodos de Producción Industrial

En un entorno industrial, la síntesis de Difuroil Disulfuro puede implicar un proceso de flujo continuo donde el tiol furoílo reacciona con un agente oxidante en un ambiente controlado. Este método garantiza un rendimiento consistente y alto del compuesto, lo que lo hace adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

Difuroil Disulfuro experimenta varias reacciones químicas, incluyendo:

Oxidación: El enlace disulfuro se puede oxidar aún más para formar sulfoxidos o sulfonas.

Reducción: El enlace disulfuro se puede reducir a tioles utilizando agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).

Sustitución: Los grupos furoílo pueden participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros sustituyentes.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno, yodo.

Agentes Reductores: Ditiotreitol (DTT), tris(2-carboxietil)fosfina (TCEP).

Condiciones de Reacción: Temperaturas suaves, a menudo temperatura ambiente, y pH neutro a ligeramente ácido.

Productos Principales Formados

Oxidación: Formación de sulfoxidos o sulfonas.

Reducción: Formación de tiol furoílo.

Sustitución: Formación de varios derivados furoílo sustituidos.

Aplicaciones Científicas De Investigación

Difuroil Disulfuro tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas. Su único enlace disulfuro lo convierte en un intermedio valioso en la síntesis orgánica.

Biología: Estudiado por su papel en el plegamiento y la estabilización de proteínas. Los enlaces disulfuro son cruciales para mantener la integridad estructural de las proteínas.

Medicina: Investigado por sus posibles aplicaciones terapéuticas, particularmente en sistemas de administración de fármacos donde los enlaces disulfuro se pueden utilizar para liberar fármacos de manera controlada.

Industria: Utilizado en la producción de materiales y polímeros autocurativos. La naturaleza dinámica de los enlaces disulfuro permite el desarrollo de materiales que pueden repararse a sí mismos bajo ciertas condiciones.

Mecanismo De Acción

El mecanismo de acción de Difuroil Disulfuro involucra principalmente la formación y escisión de enlaces disulfuro. En los sistemas biológicos, los enlaces disulfuro juegan un papel crítico en la estabilización de las estructuras proteicas. La formación de un enlace disulfuro entre dos residuos de cisteína en una proteína puede afectar significativamente su plegamiento y estabilidad. En los sistemas de administración de fármacos, la escisión de enlaces disulfuro se puede activar por el ambiente reductor dentro de las células, lo que lleva a la liberación del agente terapéutico.

Comparación Con Compuestos Similares

Compuestos Similares

Disulfuro de Dibencilo: Estructura similar con grupos bencilo en lugar de grupos furoílo.

Disulfuro de Dimetilo: Contiene grupos metilo en lugar de grupos furoílo.

Disulfuro de Dietilo: Contiene grupos etilo en lugar de grupos furoílo.

Singularidad

Difuroil Disulfuro es único debido a la presencia de grupos furoílo, que imparten propiedades químicas distintas en comparación con otros disulfuros. La naturaleza aromática de los grupos furoílo puede influir en la reactividad y estabilidad del compuesto, lo que lo hace adecuado para aplicaciones específicas en síntesis orgánica y ciencia de materiales.

Propiedades

Fórmula molecular |

C10H6O4S2 |

|---|---|

Peso molecular |

254.3 g/mol |

Nombre IUPAC |

S-(furan-2-carbonylsulfanyl) furan-2-carbothioate |

InChI |

InChI=1S/C10H6O4S2/c11-9(7-3-1-5-13-7)15-16-10(12)8-4-2-6-14-8/h1-6H |

Clave InChI |

LUHDTJVPLYZWRP-UHFFFAOYSA-N |

SMILES canónico |

C1=COC(=C1)C(=O)SSC(=O)C2=CC=CO2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12302348.png)

![3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12302362.png)

![8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol](/img/structure/B12302375.png)

![2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-](/img/structure/B12302387.png)

![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)

![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)

![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)